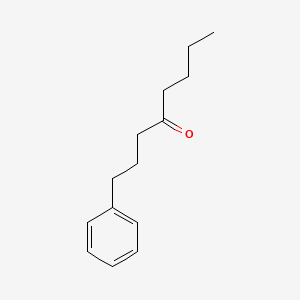
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a thiophenyl group substituted with an isopropyl group and a methylamino group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- typically involves multi-step organic reactions. One common approach is the alkylation of piperidine with a suitable alkyl halide, followed by the introduction of the thiophenyl group through a nucleophilic substitution reaction. The final step often involves the methylation of the amino group using methyl iodide or a similar reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts may also be employed to enhance reaction rates and yields. The use of automated systems can further optimize the production process, ensuring consistency and scalability.
化学反応の分析
Types of Reactions
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.
Thiophenyl derivatives: Compounds containing the thiophenyl group with various substitutions.
Methylamino derivatives: Compounds featuring the methylamino group attached to different molecular frameworks.
Uniqueness
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
73790-79-1 |
|---|---|
分子式 |
C18H30N2S |
分子量 |
306.5 g/mol |
IUPAC名 |
N-methyl-N-(3-piperidin-1-ylpropyl)-2-propan-2-ylsulfanylaniline |
InChI |
InChI=1S/C18H30N2S/c1-16(2)21-18-11-6-5-10-17(18)19(3)12-9-15-20-13-7-4-8-14-20/h5-6,10-11,16H,4,7-9,12-15H2,1-3H3 |
InChIキー |
BJIKUOYJEUOUQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=CC=CC=C1N(C)CCCN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
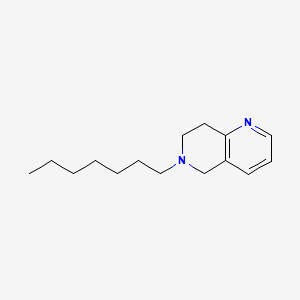
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

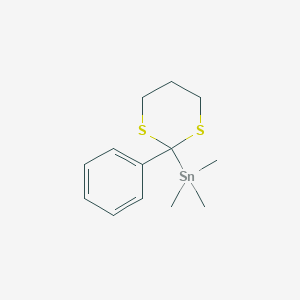
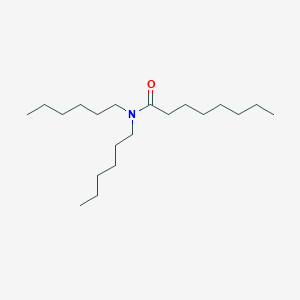


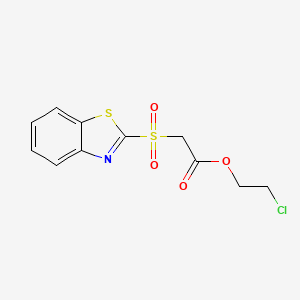
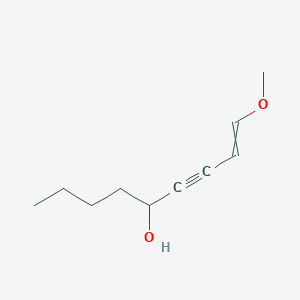
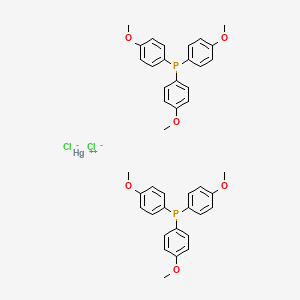
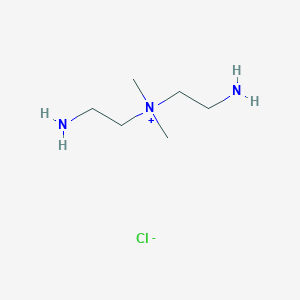
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
